

Synthesis of 8-Methoxy-2-propyl-4-quinolinol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 8-Methoxy-2-propyl-4-quinolinol

CAS No.: 1070879-91-2

Cat. No.: B3363896

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Executive Summary

Target Molecule: 8-Methoxy-2-propylquinolin-4-ol (also known as 8-Methoxy-2-propyl-4-hydroxyquinoline).[1] Core Application: This compound belongs to the 4-quinolinol class, often utilized as intermediates in the synthesis of antimalarials, quorum-sensing inhibitors (analogous to HQNO), and specific GPCR ligands.[1] The 8-methoxy substituent modulates solubility and metabolic stability, while the 2-propyl chain influences lipophilicity and receptor binding affinity. [1] Synthetic Strategy: The most robust and scalable route is the Conrad-Limpach Synthesis. This method ensures regioselective formation of the 4-hydroxyquinoline isomer (4-quinolinone tautomer) over the 2-hydroxy isomer (which results from the Knorr quinoline synthesis). Key Challenge: Controlling the condensation pathway to favor the enamine intermediate (kinetic control) over the anilide intermediate is critical for securing the 4-hydroxy substitution pattern.

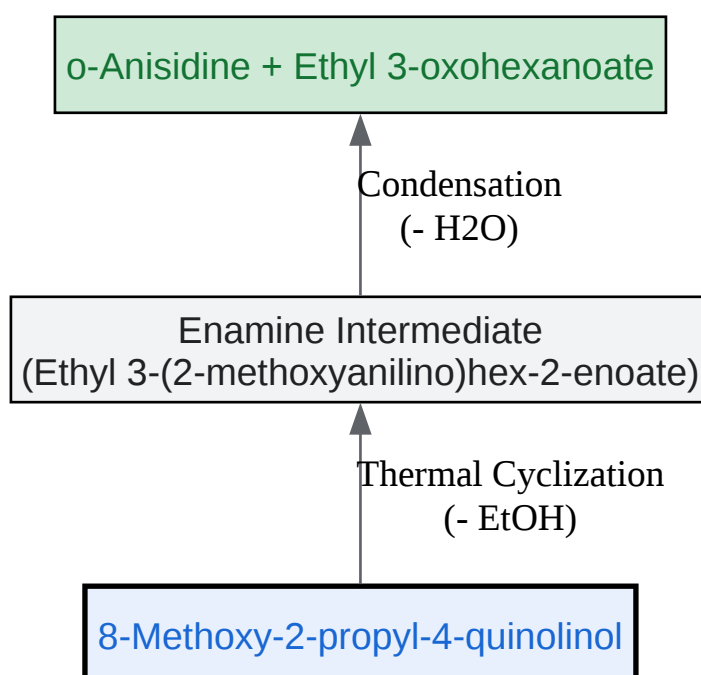
Retrosynthetic Analysis

To design the synthesis, we disconnect the heterocyclic ring at the C4-C4a and N1-C2 bonds.

- Disconnection: The 4-quinolinol core suggests a cyclization of an

-anilinoacrylate derivative.[1]

- Precursors:
 - Nucleophile: 2-Methoxyaniline (o-Anisidine).[1] The methoxy group at the ortho position directs the final substitution to the 8-position.
 - Electrophile: Ethyl 3-oxohexanoate (Ethyl butyrylacetate).[1] The butyryl chain (attached to the ketone) provides the 2-propyl substituent.



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Figure 1: Retrosynthetic disconnection showing the Conrad-Limpach pathway.[1]

Detailed Synthetic Protocol

Phase 1: Condensation (Enamine Formation)

The objective is to form the

-enamine ester. We must avoid high temperatures during the initial mixing to prevent the formation of the anilide (which would lead to a 2-hydroxyquinoline via the Knorr mechanism).

Reagents:

- 2-Methoxyaniline (o-Anisidine): 12.3 g (100 mmol)[1]
- Ethyl 3-oxohexanoate (Ethyl butyrylacetate): 15.8 g (100 mmol)[1]
- Solvent: Benzene or Toluene (80 mL)
- Catalyst: Glacial Acetic Acid (0.5 mL) or p-TsOH (cat.)[1]
- Drying Agent: Anhydrous
or Molecular Sieves (if not using Dean-Stark)[1]

Procedure:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
- Mixing: Charge the flask with 2-methoxyaniline, ethyl 3-oxohexanoate, and toluene. Add the acid catalyst.[2][3][4][5][6]
- Reflux: Heat the mixture to vigorous reflux. The reaction is driven to completion by the azeotropic removal of water. Monitor the collection of water in the Dean-Stark trap.
- Completion: Continue reflux until the theoretical amount of water (~1.8 mL) is collected (typically 4–6 hours).
- Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude enamine (Ethyl 3-(2-methoxyanilino)hex-2-enoate) as a viscous oil.
 - Checkpoint: An aliquot can be analyzed by

H NMR.[1] Look for the disappearance of the ketone signal and the appearance of the vinyl proton (~4.5-5.0 ppm).

Phase 2: Thermal Cyclization (Conrad-Limpach)

This step requires high thermal energy to overcome the activation barrier for the electrocyclic ring closure.

Reagents:

- Crude Enamine (from Phase 1)
- Solvent: Diphenyl Ether (Dowtherm A) or Paraffin Oil (50 mL)

Procedure:

- Pre-heating: In a 250 mL 3-neck flask equipped with a thermometer and an air condenser (to allow ethanol escape), heat the Diphenyl Ether to 250°C.
- Addition: Transfer the crude enamine into a dropping funnel. Add the enamine dropwise to the vigorously stirring hot solvent.
 - Critical Control Point: The rate of addition must be slow enough to maintain the temperature above 240°C. Rapid addition will cool the mixture and may stall the cyclization.
 - Observation: Ethanol will flash off immediately upon addition.
- Reaction: After addition is complete, maintain the temperature at 250°C for 15–30 minutes.
- Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature. The product often precipitates as the solution cools.
- Workup:
 - Dilute the reaction mixture with n-hexane or petroleum ether (100 mL) to fully precipitate the quinolinol and solubilize the diphenyl ether.
 - Filter the solid precipitate under vacuum.[3][6]
 - Wash the filter cake thoroughly with hexane to remove traces of diphenyl ether.[4]
 - Wash with acetone (cold) to remove unreacted organic impurities.[1]

Phase 3: Purification

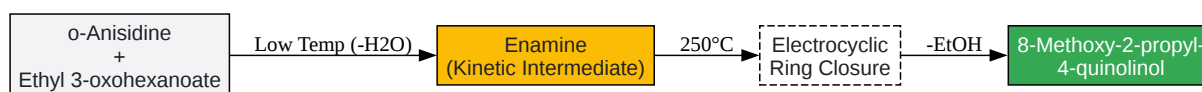
- Recrystallization: Dissolve the crude solid in boiling ethanol or methanol.[1] Activated charcoal can be added to remove color impurities; filter hot if used.
- Crystallization: Allow the filtrate to cool slowly. Collect the crystals by filtration.
- Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.

Mechanistic Insight & Logic

The success of this synthesis relies on the dichotomy between Kinetic and Thermodynamic control.

- Enamine (Kinetic Product): Formed at lower temperatures (refluxing toluene, ~110°C).[1] This intermediate cyclizes to the 4-hydroxy isomer.[2][5]
- Anilide (Thermodynamic Product): Formed if the reactants are heated directly to >140°C without prior water removal. This intermediate cyclizes to the 2-hydroxy isomer.

By isolating the enamine (or forming it quantitatively in toluene) before subjecting it to the 250°C shock, we lock the pathway into the Conrad-Limpach route.



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Figure 2: Reaction pathway favoring the 4-quinolinol regioisomer.[1]

Data Summary & Characterization

The following data points are expected for the validated product.

Parameter	Specification	Notes
Appearance	Off-white to pale yellow powder	Oxidizes slightly upon air exposure.[1]
Melting Point	165°C – 175°C (Estimated)	Based on homologs (2-methyl: ~230°C; propyl chain lowers MP).[1]
Solubility	DMSO, Methanol (hot), DMF	Poorly soluble in water and hexane.[1]
Yield	55% – 70%	Losses primarily occur during recrystallization.[1]
TLC		Eluent: DCM/MeOH (95:5).[1]

Spectroscopic Validation:

- ¹H NMR (DMSO-d₆):
 - 0.95 (t, 3H, of propyl)[1]
 - 1.70 (m, 2H, of propyl)[1]
 - 2.65 (t, 2H, attached to ring)[1]
 - 3.95 (s, 3H,) [1]
 - 6.00 (s, 1H, H-3 quinoline)[1]
 - 7.2-7.8 (m, 3H, aromatic protons)[1]
 - 11.5 (br s, 1H, OH/NH tautomer)[1]

Safety & Toxicology (E-E-A-T)

- o-Anisidine: Classified as a Carcinogen (Category 1B) and toxic by inhalation/absorption.[1] All handling in Phase 1 must occur in a fume hood with double nitrile gloves.
- Diphenyl Ether: Vapor is irritating at 250°C. Ensure the heating apparatus is vented.
- High Temperature: The cyclization involves temperatures above the flash point of many common solvents. Do not introduce low-boiling solvents (like acetone/ether) into the hot oil.

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